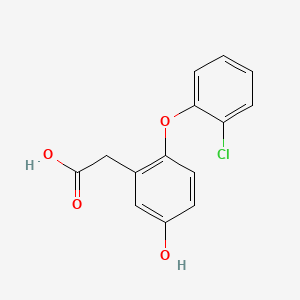
3-Hydroxy desloratadine-d4 (hydrobromide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy desloratadine-d4 (hydrobromide) is a deuterium-labeled derivative of 3-Hydroxy desloratadine hydrobromide. This compound is primarily used in scientific research, particularly in the fields of pharmacokinetics and drug metabolism. The incorporation of deuterium, a stable isotope of hydrogen, into the molecule allows for more precise tracking and quantification during drug development processes .
Métodos De Preparación
The synthesis of 3-Hydroxy desloratadine-d4 (hydrobromide) involves the deuteration of 3-Hydroxy desloratadine hydrobromide. Deuteration is the process of replacing hydrogen atoms with deuterium. This can be achieved through various chemical reactions, often involving deuterated reagents. The specific synthetic routes and reaction conditions for this compound are proprietary and may vary depending on the manufacturer .
Análisis De Reacciones Químicas
3-Hydroxy desloratadine-d4 (hydrobromide) can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
3-Hydroxy desloratadine-d4 (hydrobromide) has several scientific research applications, including:
Pharmacokinetics: The compound is used to study the absorption, distribution, metabolism, and excretion of drugs. The deuterium labeling allows for precise tracking of the compound in biological systems.
Drug Metabolism: Researchers use this compound to investigate the metabolic pathways and identify metabolites of drugs.
Quantitative Analysis: The compound serves as an internal standard in mass spectrometry for the quantification of drug concentrations in biological samples.
Biological Studies: It is used in various in vitro and in vivo studies to understand the biological effects and mechanisms of action of drugs
Mecanismo De Acción
The mechanism of action of 3-Hydroxy desloratadine-d4 (hydrobromide) is similar to that of desloratadine, its parent compound. Desloratadine is a second-generation tricyclic antihistamine that selectively antagonizes peripheral histamine H1 receptors. By blocking these receptors, desloratadine prevents the action of histamine, a substance in the body that causes allergic symptoms. The deuterium labeling does not significantly alter the pharmacological activity of the compound but enhances its stability and allows for more accurate pharmacokinetic studies .
Comparación Con Compuestos Similares
3-Hydroxy desloratadine-d4 (hydrobromide) can be compared with other deuterium-labeled compounds, such as:
3-Hydroxy desloratadine-d6: Another deuterium-labeled derivative with six deuterium atoms.
3-Hydroxy desloratadine: The non-deuterated form of the compound.
Desloratadine: The parent compound without the hydroxy group.
The uniqueness of 3-Hydroxy desloratadine-d4 (hydrobromide) lies in its specific deuterium labeling, which provides advantages in pharmacokinetic and metabolic studies by offering more precise tracking and quantification .
Propiedades
Fórmula molecular |
C19H20BrClN2O |
|---|---|
Peso molecular |
411.8 g/mol |
Nombre IUPAC |
13-chloro-2-(2,3,5,6-tetradeuteriopiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-6-ol;hydrobromide |
InChI |
InChI=1S/C19H19ClN2O.BrH/c20-15-3-4-17-13(9-15)1-2-14-10-16(23)11-22-19(14)18(17)12-5-7-21-8-6-12;/h3-4,9-11,21,23H,1-2,5-8H2;1H/i5D,6D,7D,8D; |
Clave InChI |
CQCINLJKUSUCBI-VBMPRCAQSA-N |
SMILES isomérico |
[2H]C1C(NC(C(C1=C2C3=C(CCC4=C2N=CC(=C4)O)C=C(C=C3)Cl)[2H])[2H])[2H].Br |
SMILES canónico |
C1CC2=C(C(=C3CCNCC3)C4=C1C=C(C=C4)Cl)N=CC(=C2)O.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(ethylamino)-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12403515.png)



![1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-(furan-2-yl)pyrimidine-2,4-dione](/img/structure/B12403531.png)




![(5S)-4,4-dideuterio-5-propan-2-yl-1-[2-[[(1S)-1-[1-[4-(trifluoromethyl)phenyl]imidazol-4-yl]ethyl]amino]pyrimidin-4-yl]imidazolidin-2-one](/img/structure/B12403568.png)




